molecular formula C5H12O3P- B14386371 tert-Butyl methylphosphonate CAS No. 89997-17-1

tert-Butyl methylphosphonate

Cat. No.: B14386371
CAS No.: 89997-17-1
M. Wt: 151.12 g/mol
InChI Key: WJLGEDBTPTUILF-UHFFFAOYSA-M
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Description

tert-Butyl methylphosphonate is a phosphonate ester that serves as a key synthetic intermediate and precursor to methylphosphonic acid. Phosphonate esters are structurally analogous to phosphate esters and natural phosphates, making them highly valuable for creating stable compounds for biomedical and materials research . A primary research application of methylphosphonate compounds is in the synthesis of oligodeoxynucleoside methylphosphonates, which are utilized as antisense agents in molecular biology to modulate gene expression and as antiviral agents . The tert-butyl protecting group is particularly useful in synthetic chemistry, as it can be selectively removed under controlled acidic conditions to reveal the free phosphonic acid functionality, a process critical in multi-step synthesis . The resulting methylphosphonic acid is a stable molecule with a distorted tetrahedral geometry around the phosphorus atom and finds further application in the development of bone-targeting drugs (bisphosphonates), bioactive compounds, and metal-coordinating ligands for supramolecular chemistry and material science . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human use. Proper storage conditions and handling in accordance with laboratory safety protocols are recommended.

Properties

CAS No.

89997-17-1

Molecular Formula

C5H12O3P-

Molecular Weight

151.12 g/mol

IUPAC Name

methyl-[(2-methylpropan-2-yl)oxy]phosphinate

InChI

InChI=1S/C5H13O3P/c1-5(2,3)8-9(4,6)7/h1-4H3,(H,6,7)/p-1

InChI Key

WJLGEDBTPTUILF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OP(=O)(C)[O-]

Origin of Product

United States

Synthetic Methodologies for Tert Butyl Methylphosphonate and Analogues

Esterification and Transesterification Strategies

Esterification and transesterification represent fundamental approaches for the synthesis of phosphonate (B1237965) esters. These methods involve the formation of an ester linkage between a phosphonic acid or its derivative and an alcohol.

Direct Esterification of Methylphosphonic Acid

The direct esterification of methylphosphonic acid with tert-butyl alcohol presents a straightforward route to tert-butyl methylphosphonate (B1257008). This reaction typically requires a catalyst to proceed efficiently. For instance, the esterification of phosphonic acids can be achieved using an alcohol in the presence of a condensing agent like 1,3-dicyclohexylcarbodiimide (DCC) or trichloroacetonitrile. google.comgoogle.com However, these methods often necessitate a large excess of the condensing agent and alcohol, with yields varying based on the specific reactants. google.comgoogle.com

Another approach involves the use of an arsonic acid catalyst, such as phenylarsonic acid, to facilitate the direct esterification of alkyl- and arylphosphonic acids with primary and secondary alcohols. lookchem.com This method is performed by azeotropically removing the water formed during the reaction. lookchem.com In the absence of the arsonic acid catalyst, or when substituted with p-toluenesulfonic acid, no esterification is observed. lookchem.com

A study on the selective esterification of phosphonic acids demonstrated that triethyl orthoacetate can serve as an effective reagent and solvent. nih.gov The selectivity of the reaction towards mono- or diester formation is highly dependent on the reaction temperature. At 30°C, the reaction favors the formation of the monoester, while at higher temperatures (e.g., 90°C), the diester becomes the predominant product. nih.gov

ReactantsCatalyst/ReagentConditionsProduct(s)Reference
Phosphonic Acid, tert-Butyl Alcohol1,3-Dicyclohexylcarbodiimide (DCC)Excess reagentstert-Butyl Phosphonate google.comgoogle.com
Phenylphosphonic Acid, ButanolPhenylarsonic AcidAzeotropic water removalButyl Phenylphosphonate lookchem.com
Butylphosphonic Acid, Triethyl OrthoacetateNone (reagent acts as solvent)30°CMonoethyl Butylphosphonate nih.gov
Butylphosphonic Acid, Triethyl OrthoacetateNone (reagent acts as solvent)90°CDiethyl Butylphosphonate nih.gov

Transesterification of Dialkyl Phosphonates and Related Mechanisms

Transesterification offers an alternative pathway to synthesize mixed phosphonate esters. This process involves the exchange of an alkoxy group of a phosphonate ester with another alcohol. The transesterification of diaryl phosphonates with an aliphatic alcohol in the presence of an alkali metal salt of a weak acid as a catalyst can produce mixed aryl alkyl phosphonates in high yields. google.com A convenient method involves refluxing the diaryl phosphonate in the alcohol with a catalytic amount of the corresponding sodium alkoxide. google.com

The McKenna procedure, which utilizes bromotrimethylsilane, is an efficient method for the transesterification of dialkyl phosphonates to bis-(trimethylsilyl) phosphonates. d-nb.info These silylated intermediates can then be treated with an alcohol or water to yield the desired phosphonic acid or ester. d-nb.infonih.gov The mechanism involves an oxophilic substitution on the silicon atom, followed by a dealkylation step similar to the Arbuzov reaction. d-nb.infonih.govbeilstein-journals.org This method is applicable to a range of dialkyl phosphonates, including di-tert-butyl phosphonate. nih.govbeilstein-journals.org

The alcoholysis of dialkyl H-phosphonates can be controlled to produce either mixed or fully transesterified products. mdpi.comresearchgate.net Under milder conditions (lower alcohol excess and temperature), the reaction favors the formation of phosphonates with two different alkyl groups. mdpi.com Conversely, harsher conditions (higher alcohol excess and temperature) lead to the fully transesterified product. mdpi.com

Phosphorylation Reactions for tert-Butyl Phosphonate Formation

Phosphorylation reactions, particularly the Michaelis-Arbuzov reaction and its variants, are cornerstone methods for the formation of the phosphorus-carbon bond, leading to the synthesis of phosphonates.

Michaelis–Arbuzov Reaction for Di-tert-butyl Methylphosphonate Synthesis

The Michaelis-Arbuzov reaction is a widely used method for synthesizing phosphonates from trialkyl phosphites and alkyl halides. wikipedia.orgnih.gov The reaction is initiated by the nucleophilic attack of the phosphite (B83602) on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This is followed by the dealkylation of the intermediate by the halide ion to yield the final phosphonate product. wikipedia.orgorganic-chemistry.org

While the classical Arbuzov reaction is highly effective for many substrates, the synthesis of di-tert-butyl methylphosphonate via this route can be challenging due to the steric hindrance of the tert-butyl groups. However, di-tert-butyl phosphonate can be used in Michaelis-Becker type reactions with benzyl (B1604629) halides to introduce the phosphonate moiety. nih.govbeilstein-journals.org

Reactant 1Reactant 2ProductReference
Trialkyl PhosphiteAlkyl HalideDialkyl Alkylphosphonate wikipedia.orgnih.gov
Di-tert-butyl PhosphiteBenzyl HalideDi-tert-butyl Benzylphosphonate nih.govbeilstein-journals.org

Variants of the Arbuzov Reaction in tert-Butyl Phosphonate Chemistry

Several variants of the Arbuzov reaction have been developed to accommodate a wider range of substrates and reaction conditions. A radical version of the Arbuzov reaction, driven by visible-light photoredox catalysis, allows for the efficient reaction of primary, secondary, and even tertiary alkyl iodides or bromides at room temperature. chinesechemsoc.org This method utilizes alkyl o-phenylene phosphites and demonstrates excellent functional group tolerance. chinesechemsoc.org

Furthermore, Lewis acid-mediated Michaelis-Arbuzov reactions can be performed at room temperature, providing a facile route to various phosphonates. organic-chemistry.org Continuous flow processes have also been developed for the Michaelis-Arbuzov rearrangement, offering high productivity and a reduced environmental footprint by eliminating the need for solvents, catalysts, or additives. acs.org

Pudovik Reaction in the Synthesis of Hydroxymethylphosphonates

The Pudovik reaction involves the addition of a compound with a labile P-H bond, such as a dialkyl phosphite, to an unsaturated system like an aldehyde or ketone. researchgate.net This reaction is a versatile method for forming carbon-phosphorus bonds and is particularly useful for synthesizing α-hydroxyalkylphosphonates. researchgate.netacs.org

The reaction is typically base-catalyzed and can be carried out under heterogeneous conditions using catalysts like anhydrous potassium carbonate. researchgate.nettandfonline.com This method has been successfully employed to synthesize a series of dialkyl-hydroxymethylphosphonates with high yields. researchgate.nettandfonline.comscilit.com For example, di-tert-butyl (hydroxymethyl)phosphonate can be prepared through the hydroxymethylation of di-tert-butyl phosphite using an aqueous formaldehyde (B43269) solution in the presence of triethylamine. chemrxiv.org This intermediate is valuable for further synthetic transformations. chemrxiv.org

The Pudovik reaction can also be applied to the synthesis of di-tert-butyl phosphonate analogues by reacting di-tert-butyl phosphite with aldehydes. nih.govbeilstein-journals.org

PhosphiteCarbonyl CompoundCatalystProductReference
Dialkyl PhosphiteAldehyde/KetoneBase (e.g., K2CO3)Dialkyl α-Hydroxyalkylphosphonate researchgate.nettandfonline.com
Di-tert-butyl PhosphiteFormaldehydeTriethylamineDi-tert-butyl (Hydroxymethyl)phosphonate chemrxiv.org
Di-tert-butyl PhosphiteAldehydeNot specifiedDi-tert-butyl α-Hydroxyalkylphosphonate nih.govbeilstein-journals.org

Aza-Pudovik Reaction for Substituted Aminophosphonates

The Aza-Pudovik reaction is a key method for preparing α-aminophosphonates through the addition of a dialkyl phosphite's P-H bond across the C=N double bond of an imine. wikipedia.org This reaction can be catalyzed by bases or Lewis acids. wikipedia.org The use of di-tert-butyl phosphite in this reaction allows for the direct synthesis of α-aminophosphonates bearing the sterically demanding di-tert-butyl ester groups. beilstein-journals.org The related Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a phosphite, is also a widely used route where an imine is formed as an intermediate. mdpi.comcore.ac.uk

Research has shown that di-tert-butyl phosphite can be successfully employed in Pudovik-type reactions to create di-tert-butyl phosphonate derivatives. beilstein-journals.org For instance, the reaction of an amine, formaldehyde, and tris(tert-butyl)phosphite can yield di-tert-butyl aminomethylphosphonates. arkat-usa.org These methods are advantageous as they are highly atom-efficient routes to α-aminophosphonic derivatives. mdpi.com

Michaelis–Becker Reaction for Phosphonate Introduction

The Michaelis–Becker reaction provides a classic and effective route for the synthesis of alkyl phosphonates. The reaction involves the deprotonation of a hydrogen phosphonate, such as di-tert-butyl phosphite, by a base, followed by a nucleophilic substitution on an alkyl halide. wikipedia.org This method is particularly useful for introducing the di-tert-butyl phosphonate moiety onto a carbon framework. beilstein-journals.org

The general mechanism involves the attack of the phosphite anion on the electrophilic alkyl halide. rushim.ru Research has demonstrated the synthesis of various dialkyl-p-vinylbenzylphosphonates using the Michaelis–Becker reaction, highlighting its utility. tandfonline.com The use of potassium t-butoxide as a base in THF allows for a smooth and rapid reaction at room temperature. tandfonline.com For bulky alkyl groups, such as isopropyl and butyl, phase-transfer catalysis (PTC) has been effectively used to facilitate the reaction between the dialkyl hydrogen phosphonate and an alkyl iodide in a liquid-liquid two-phase system. researchgate.net While yields can sometimes be lower than the related Michaelis-Arbuzov reaction, the Michaelis-Becker protocol remains a cornerstone for C-P bond formation. wikipedia.org

Derivatization and Protecting Group Strategies

The tert-butyl group on the phosphonate ester is significant not only for its steric influence but also for its role as a protecting group that can be removed under specific, mild conditions. This section explores derivatization reactions and the strategic use of both tert-butyl phosphonate esters and other protecting groups containing a tert-butyl moiety.

O-Mesylation of tert-Butyl (Hydroxymethyl)phosphonates

A significant derivatization of tert-butyl phosphonates is the conversion of a hydroxyl group to a good leaving group, facilitating further substitution. An efficient process has been developed for the synthesis of crystalline di-tert-butyl (hydroxymethyl)phosphonate. acs.org This intermediate can be readily activated by O-mesylation. acs.orgacs.org

The reaction of di-tert-butyl (hydroxymethyl)phosphonate with mesyl chloride proceeds with high efficiency. chemrxiv.org This transformation yields the highly active phosphonomethylation reagent, (di-tert-butoxyphosphoryl)methyl methanesulfonate. acs.orgresearchgate.net The mesylation has been reported to give yields as high as 97%, even on a multigram scale, without the need for recrystallization as excess mesyl chloride hydrolyzes during the aqueous workup. chemrxiv.org

Table 1: O-Mesylation of Di-tert-butyl (hydroxymethyl)phosphonate
ReactantReagentProductReported YieldReference
Di-tert-butyl (hydroxymethyl)phosphonateMesyl Chloride (MsCl)(Di-tert-butoxyphosphoryl)methyl methanesulfonate97% chemrxiv.org

Selective Dealkylation of Dialkyl Phosphonates under Controlled Conditions

The tert-butyl group is prized as a protecting group for phosphonates because it can be cleaved under relatively mild acidic conditions, leaving other, more robust ester groups intact. beilstein-journals.org The dealkylation of di-tert-butyl phosphonates likely proceeds through an SN1 mechanism due to the stability of the resulting tert-butyl carbocation. beilstein-journals.org

Several methods for the controlled dealkylation of tert-butyl phosphonates have been established:

Acid-Catalyzed Cleavage : Trifluoroacetic acid (TFA) can efficiently remove tert-butyl groups. beilstein-journals.org Brønsted acids like trifluoromethanesulfonic acid (TfOH) are also effective, with the dealkylation of di-tert-butyl phosphonate occurring even at room temperature. acs.orgresearchgate.net

Thermal Dealkylation : Pyrolysis offers a method for cleaving the C-O bond of the tert-butyl ester. nih.gov

Silyl (B83357) Halides : Iodotrimethylsilane (TMSI) is a classic reagent for the mild and rapid dealkylation of alkyl phosphonates at room temperature. rsc.org The reaction transforms the alkyl ester into a trimethylsilyl (B98337) ester, which can then be solvolyzed with water or methanol (B129727) to yield the phosphonic acid. rsc.org However, using one equivalent of TMSI on a dialkyl phosphonate does not achieve selective monodealkylation and results in a mixture of products. rsc.org

The steric hindrance of the tert-butyl groups significantly decreases the rate of alkaline hydrolysis compared to less hindered esters like diethyl phosphinates, further highlighting the unique reactivity of these compounds. nih.gov

Utilization of tert-Butylphenoxyacetyl Protecting Groups in Nucleic Acid Synthesis

In the field of nucleic acid synthesis, particularly for RNA, the tert-butylphenoxyacetyl (t-BPA or TAC) group serves as a crucial labile protecting group for the exocyclic amines of nucleobases (adenine, guanine, and cytosine). atdbio.comnih.govkulturkaufhaus.de Its use facilitates removal under mild basic conditions, which is critical to prevent degradation of the sensitive RNA backbone and premature desilylation of 2'-hydroxyl protecting groups. nih.govkulturkaufhaus.de

The increased lability of the t-BPA group compared to standard benzoyl or isobutyryl protection allows for faster and gentler deprotection protocols. researchgate.net For instance, complete deprotection can be achieved with aqueous methylamine (B109427) or with ammonia (B1221849) solutions under conditions that leave more stable protecting groups largely intact. researchgate.net In RNA synthesis protocols using t-BPA, the capping reagent is often switched from acetic anhydride (B1165640) to tert-butylphenoxyacetic anhydride to prevent unwanted acyl exchange on the protected nucleobases. atdbio.com

Cyclization and Formation of Cyclic tert-Butyl Phosphonates

The synthesis of cyclic phosphonates containing a tert-butyl ester group presents unique challenges and opportunities. The bulk and lability of the tert-butyl group influence both the feasibility of cyclization and the stability of the resulting ring system.

Alternative approaches have been developed for these valued but thermally unstable monomers. encyclopedia.pub One two-stage method involves the reaction of 2-chloro-1,3,2-dioxaphospholane (B43518) with tert-butanol, followed by the oxidation of the resulting 2-tert-butoxy-1,3,2-dioxaphospholane intermediate with an oxidizing agent like m-chloroperbenzoic acid (mCPBA) to yield the cyclic tert-butyl phosphate (B84403). encyclopedia.pub

Other cyclization strategies have been explored where a tert-butyl group is present on the carbon backbone of the molecule. For example, the thermal electrocyclic cyclization of (1-alkyl-3-tert-butyl-chloro-1,3-butadienyl)phosphonic dichlorides leads to the formation of cyclic 2-cyclobuten-1-ylphosphonates. osti.gov In other systems, the steric bulk of a tert-butyl ester has been shown to favor intramolecular cyclization by sterically hindering competing intermolecular reactions, a principle that can be applied to the design of synthetic routes for cyclic structures. nih.gov

Compound Index

Table 2: List of Chemical Compounds
Compound Name
(di-tert-butoxyphosphoryl)methyl methanesulfonate
2-chloro-1,3,2-dioxaphospholane
2-tert-butoxy-1,3,2-dioxaphospholane
Acetic anhydride
Adenine
Cytosine
di-tert-butyl (hydroxymethyl)phosphonate
di-tert-butyl phosphite
Diethyl phosphinate
Guanine
Iodotrimethylsilane (TMSI)
m-chloroperbenzoic acid (mCPBA)
Mesyl chloride
Potassium t-butoxide
tert-butyl methylphosphonate
tert-butylphenoxyacetic anhydride
Trifluoroacetic acid (TFA)
Trifluoromethanesulfonic acid (TfOH)
tris(tert-butyl)phosphite

Reaction Mechanisms and Chemical Reactivity of Tert Butyl Methylphosphonates and Analogues

Hydrolysis Pathways of Phosphonate (B1237965) Esters

Phosphonate esters are generally susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. wikipedia.org The hydrolysis typically occurs in a consecutive, two-step manner due to the presence of two ester groups. nih.gov While the cleavage of the phosphorus-oxygen (P-O) bond is common in these reactions, the phosphorus-carbon (P-C) bond is more resilient and requires more aggressive conditions to break. wikipedia.orgmdpi.com

The acid-catalyzed hydrolysis of phosphonate esters can proceed through several mechanistic pathways, largely dependent on the structure of the alkyl group. nih.gov For phosphonates with tertiary alkyl groups, such as tert-butyl methylphosphonate (B1257008), the hydrolysis mechanism is distinct. The stability of the resulting tert-butyl carbocation facilitates an SN1-type mechanism. chegg.combeilstein-journals.org This pathway involves the protonation of the ester oxygen, followed by the departure of the stable tertiary carbocation, leading to C-O bond cleavage. beilstein-journals.org This is a less common mechanism for ester hydrolysis. chegg.com

In contrast, for primary and secondary alkyl phosphonates, the major routes involve bimolecular mechanisms. nih.gov The AAc2 mechanism involves a nucleophilic attack by a water molecule on the phosphorus atom of the protonated ester, leading to P-O bond cleavage. nih.govepa.gov Another possible pathway is the AAl1 mechanism, a unimolecular process that also results in C-O bond cleavage without the involvement of water in the rate-determining step. nih.gov For some esters, like methyl dihydrogen phosphate (B84403), hydrolysis of the neutral species proceeds with C-O bond fission, while the conjugate acid can undergo both C-O and P-O bond cleavage. researchgate.net

Studies on alkyl hydrogen methylphosphonates suggest that the acid-catalyzed reaction likely proceeds through the formation of a carbonium ion from the protonated hemiester. cdnsciencepub.com Generally, polar and steric effects have a less pronounced influence on the rate of acid-catalyzed hydrolysis compared to base-catalyzed reactions. nih.gov

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic phosphorus atom of the P=O group. mdpi.com The rate of this reaction is directly influenced by the concentration of the hydroxide ion. mdpi.com A key factor governing the kinetics of this reaction is steric hindrance around the phosphorus center. nih.govrsc.org

An increase in the steric bulk of the substituents attached to the phosphorus atom significantly decreases the rate of alkaline hydrolysis. nih.govmdpi.com This effect is particularly dramatic when comparing esters with progressively larger alkyl groups. For example, a sharp decline in the hydrolysis rate is observed when moving from a diisopropyl to a di-tert-butyl phosphinate. rsc.org This significant retardation is attributed to a "neo-pentyl" type effect, where the bulky tert-butyl groups hinder the approach of the nucleophile. rsc.org The replacement of a tert-butyl group with a smaller methyl group can result in a 100-fold increase in the reaction rate. mdpi.com However, a single tert-butyl group attached to the phosphorus atom is reported to cause little steric hindrance, as it can occupy a less sterically demanding position in the transition state intermediate. rsc.org

The table below illustrates the impact of steric hindrance on the relative rates of alkaline hydrolysis for a series of ethyl phosphinates.

CompoundRelative Rate ConstantTemperature (°C)
Ethyl diethylphosphinate26070
Ethyl diisopropylphosphinate41120
Ethyl di-tert-butylphosphinate0.08120
Data sourced from a study on the alkaline hydrolysis of ethyl phosphinates, demonstrating a significant decrease in reaction rate with increased steric hindrance. nih.gov

Computational chemistry has provided significant insights into the mechanisms of phosphonate ester hydrolysis. dtic.mil Density Functional Theory (DFT) and ab initio studies have been employed to model reaction pathways, transition states, and activation energies. acs.org

For the hydrolysis of the methyl phosphate anion, computational models suggest that a dissociative mechanism, which proceeds through the formation of a metaphosphate ion (PO₃⁻), is energetically more favorable than an associative mechanism involving a pentacoordinated intermediate. acs.org However, other theoretical studies on monomethyl phosphate hydrolysis indicate that the energy barriers for both associative and dissociative pathways can be similar, suggesting that the specific reaction environment, such as an enzyme's active site, could favor one mechanism over the other. acs.org

Computational models like SPARC (SPARC Performs Automated Reasoning in Chemistry) have been developed to calculate and predict hydrolysis rate constants. science.gov These models account for various factors, including internal perturbations like electrostatic and resonance effects, and external perturbations such as solute-solvent interactions and the steric size of substituent groups. researchgate.netresearchgate.net DFT studies have also been specifically used to investigate the mechanistic details of nucleophilic displacements in compounds like chloro-substituted methylphosphonate esters. acs.orgresearchgate.net

Base-Catalyzed Hydrolysis Kinetics and Steric Influences

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in tert-butyl methylphosphonate is an electrophilic center, susceptible to attack by nucleophiles. These reactions are fundamental to the synthesis and transformation of phosphonate derivatives.

A key aspect of reactions at the phosphorus center is regioselectivity, specifically whether the incoming nucleophile leads to the cleavage of a phosphorus-oxygen (P-O) or a phosphorus-carbon (P-C) bond. In most hydrolytic reactions, both acid- and base-catalyzed, the cleavage of the P-O bond is the predominant pathway. mdpi.com The P-C bond is significantly more stable and its cleavage generally requires more forceful conditions. wikipedia.org

However, the reaction pathway can be influenced by the reagents and conditions. For instance, while hydrolysis typically cleaves the P-O bond, C-O bond cleavage can be achieved through pyrolysis or by reacting the phosphonate ester with trimethylsilyl (B98337) halides. mdpi.com In acid-catalyzed hydrolysis, the structure of the ester plays a crucial role. As mentioned previously, methyl dihydrogen phosphate can undergo both P-O and C-O fission depending on the reaction conditions. researchgate.net Computational studies using DFT have been instrumental in mapping the potential energy surfaces for nucleophilic displacements and understanding the factors that govern the preference for P-O versus P-C bond cleavage in specific methylphosphonate esters. acs.orgresearchgate.net

Beyond traditional ionic substitution mechanisms, alkyl methylphosphonates can participate in radical-based substitution reactions. The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain reaction initiated by a single electron transfer (SET) to the substrate, which forms a radical anion. inflibnet.ac.in This radical anion then fragments by losing a leaving group to form a radical, which can then be attacked by a nucleophile. inflibnet.ac.in

It has been demonstrated that the carbanion of dimethyl methylphosphonate can undergo SRN1 reactions. vt.edu When subjected to near-UV irradiation in the presence of an aromatic halide like iodobenzene (B50100) or 2-bromopyridine, the dimethyl methylphosphonate anion reacts to form substitution products. vt.edu This type of reaction represents an important pathway for forming new P-C bonds under non-classical conditions and is a recognized mechanism in aromatic nucleophilic substitution. mmcmodinagar.ac.inimperial.ac.uk

Regioselectivity in P-O vs P-C Bond Cleavage

Intramolecular Rearrangements and Cycloaddition Reactions

The structural framework of this compound analogues allows for a variety of intramolecular reactions, leading to the formation of cyclic and rearranged products. These transformations are often key steps in the synthesis of complex molecules.

Intramolecular Rearrangements:

One notable example of an intramolecular rearrangement is the Horner-Wadsworth-Emmons (HWE) reaction . Palladium-catalyzed reactions of phosphono allylic carbonates with tert-butyl acetoacetate (B1235776) can produce ω-ketovinyl phosphonates. Following a Wacker oxidation to yield ω,β-diketophosphonates, these intermediates undergo an intramolecular HWE reaction to form nonracemic cyclopentenones. acs.org The stereochemistry and the ratio of the resulting HWE products to aldol (B89426) condensation byproducts are influenced by the choice of base used in the reaction. acs.org

Intramolecular transesterification is another significant rearrangement, particularly in the synthesis of phostones and phostines, which are five-membered 1,2-oxaphosphaheterocycles. researchgate.netbeilstein-journals.org For instance, the intramolecular transesterification of dialkyl 5-hydroxy-1-methyl-3-methylenepentylphosphonates can produce 2-methoxy-3,6-dihydro-2H-1,2-oxaphosphorine 2-oxides. beilstein-journals.org

Additionally, intramolecular rhodium-catalyzed cyclopropanation reactions have been reported for reactants such as tert-butyl 2-(dimethoxyphosphoryl)acetate, highlighting the versatility of phosphonate esters in forming cyclic structures. chemicalbook.comsigmaaldrich.com

Cycloaddition Reactions:

Phosphonate derivatives can participate in various cycloaddition reactions. A visible light-induced [4+2] cycloaddition of 1,3-dienes and p-quinonemethides can occur through an EDA (electron donor-acceptor) complex without the need for an external photocatalyst or oxidant. researchgate.netresearchgate.net

Furthermore, nickel-catalyzed intramolecular [4+2] cycloadditions of dienyne substrates have been investigated. For example, the cycloaddition of a 4-methyl-1E,3Z-dienyne substrate, synthesized in several steps, can be achieved using a nickel catalyst like Ni(COD)₂. williams.edu The reaction is sensitive to steric hindrance, as even a small methyl group can prevent the cycloaddition from occurring. williams.edu

Table 1: Examples of Intramolecular and Cycloaddition Reactions of Phosphonate Analogues

Reaction TypeSubstrate TypeProduct TypeKey Features
Intramolecular HWEω,β-DiketophosphonatesCyclopentenonesBase-dependent stereochemistry and product ratio. acs.org
Intramolecular TransesterificationHydroxyalkylphosphonatesPhostones/PhostinesForms five-membered 1,2-oxaphosphaheterocycles. researchgate.netbeilstein-journals.org
Intramolecular CyclopropanationUnsaturated PhosphonatesCyclopropane DerivativesRhodium-catalyzed. chemicalbook.comsigmaaldrich.com
[4+2] CycloadditionDienes and p-QuinonemethidesCyclic AdductsVisible light-induced, no external catalyst needed. researchgate.netresearchgate.net
Nickel-Catalyzed [4+2] CycloadditionDienynesBicyclic CompoundsSensitive to steric effects. williams.edu

Oxidative Transformations of Phosphonates

The oxidative transformation of phosphonates is a critical area of research, with implications for both synthetic chemistry and environmental science. These reactions often involve the conversion of the phosphonate group into other phosphorus-containing functionalities or the modification of the organic backbone of the molecule.

A significant oxidative transformation is the conversion of phosphonates to phosphates. For example, 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), a model phosphonate, can be efficiently and selectively oxidized to phosphate using a Cu(II)/H₂O₂ system at an alkaline pH. acs.org This process involves the complexation of Cu(II) with the phosphonate, which facilitates an intramolecular electron transfer, leading to selective oxidation that is not significantly affected by the presence of natural organic matter or various common anions. acs.org

In the realm of biochemistry, oxidative enzymes play a crucial role in the metabolism of organophosphonates. nih.govportlandpress.com These enzymatic pathways are responsible for the structural diversity of phosphonate natural products and their breakdown. The reactions catalyzed by these enzymes, many of which are iron-dependent oxygenases and oxidases, include unique transformations such as ring formations, rearrangements, and desaturations. nih.govportlandpress.com For example, non-heme iron/2-oxoglutarate dependent dioxygenases can catalyze hydroxylation, oxacyclization, and desaturation in phosphonate metabolism. portlandpress.com

Furthermore, ³¹P NMR studies have been employed to investigate the oxidative coupling of nucleoside aryl H-phosphonate diesters. These reactions are important for the synthesis of dinucleoside aryl phosphotriesters, which are key intermediates in the phosphotriester approach to oligonucleotide synthesis. tandfonline.com

Table 2: Methods of Oxidative Transformation of Phosphonates

MethodReagents/CatalystSubstrate TypeProduct TypeNotes
Chemical OxidationCu(II)/H₂O₂1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP)PhosphateHighly selective, proceeds via intramolecular electron transfer. acs.org
Enzymatic OxidationIron-dependent oxygenases/oxidasesOrganophosphonatesHydroxylated, cyclized, or desaturated phosphonatesImportant in microbial metabolism of phosphonates. nih.govportlandpress.com
Oxidative CouplingVarious oxidizing agentsNucleoside aryl H-phosphonate diestersDinucleoside aryl phosphotriestersStudied by ³¹P NMR for oligonucleotide synthesis. tandfonline.com

Radical Chemistry of tert-Butyl Peresters of Phosphonates

The radical chemistry of tert-butyl peresters of phosphonates is an area of interest due to the versatile reactivity of the perester group, which can act as a source of radicals. Tert-butyl hydroperoxide (TBHP) is a common reagent in this context, serving as both an oxidant and a radical precursor. rsc.org

The synthesis of tert-butyl peresters can be achieved directly from aldehydes and TBHP through a Bu₄NI-catalyzed C-H oxidation, which is believed to proceed via a radical mechanism. rsc.org This method can be combined with the Kharasch-Sosnovsky reaction , which involves the reaction of t-butyl peresters with olefins, to synthesize allylic esters in a one-pot procedure. rsc.org

The reactivity of TBHP stems from the cleavage of the peroxide bond, which can be initiated thermally or photochemically to generate tert-butoxy (B1229062) radicals (tBuO•). rsc.org These radicals can then drive various transformations, including radical addition and cyclization pathways. rsc.org TBHP can also serve as a source for other radical species, enabling a range of functionalizations of alkenes such as methylation, peroxidation, and etherification. rsc.org

It is noteworthy that phosphonates themselves can influence radical reactions. Some phosphonated compounds have been observed to limit free radical reactions, suggesting a potential role as radical scavengers or moderators in certain contexts. google.com

Table 3: Radical Reactions Involving tert-Butyl Peresters and Phosphonate Analogues

ReactionReagentsKey IntermediateApplication
Perester SynthesisAldehydes, TBHP, Bu₄NIAcyl radicalSynthesis of tert-butyl peresters. rsc.org
Kharasch-Sosnovsky Reactiont-Butyl peresters, Olefins, Copper catalystAllylic radicalSynthesis of allylic esters. rsc.org
Alkene FunctionalizationAlkenes, TBHPtert-Butoxy radical (tBuO•)Methylation, peroxidation, etherification of alkenes. rsc.org

Structural Elucidation and Spectroscopic Characterization of Tert Butyl Methylphosphonates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of tert-butyl methylphosphonates, providing detailed information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy provides unambiguous evidence for the presence of the characteristic tert-butyl and methyl groups. The tert-butyl group typically appears as a sharp singlet in the upfield region of the spectrum, integrating to nine protons. The methyl group attached directly to the phosphorus atom appears as a doublet due to coupling with the phosphorus-31 nucleus (²J(P,H)). The relative integration of these signals (9:3) is a key indicator of the correct molecular structure.

Phosphorus (³¹P) NMR is highly specific for phosphorus-containing compounds and serves as a powerful tool for both structural confirmation and purity assessment. Since ³¹P is a 100% abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range, making it highly sensitive to the electronic environment around the phosphorus atom. For phosphonates, the ³¹P chemical shift is a diagnostic indicator of the oxidation state and coordination of the phosphorus center. For instance, the related compound di-tert-butyl (hydroxymethyl)phosphonate shows a ³¹P chemical shift at approximately 9.5 ppm. chemrxiv.org Purity can be readily assessed by the absence of extraneous signals in the ³¹P NMR spectrum. chemrxiv.org The presence of peak doubling in the ¹H NMR spectra of some phosphonates, such as for the P-methyl and tert-butyl groups, has been observed and can be influenced by factors like complexation. cdnsciencepub.com

Interactive Data Table: Representative NMR Data for a tert-Butyl Methylphosphonate (B1257008) Derivative

NucleusGroupTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HC(CH₃)₃~1.4 - 1.5SingletN/A
¹HP-CH₃~1.5Doublet~16-17 (²J(P,H))
³¹P-~32 - 33-N/A

Note: Data is representative and can vary based on solvent and specific molecular structure. Data for pinacolyl methylphosphonamidate shows a doublet for the P-CH₃ group at ~1.5 ppm with a J(P,H) of 16.7 Hz and a ³¹P shift between 32.77 and 33.11 ppm. nih.gov

For the analysis of tert-butyl methylphosphonates in their solid, crystalline state, solid-state ³¹P NMR spectroscopy is an invaluable technique. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR provides information on these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field.

Key information derived from solid-state ³¹P NMR includes the principal elements of the chemical shift tensor, which describes the chemical shift anisotropy (CSA). rsc.org The CSA is highly sensitive to the local geometry and electronic structure around the phosphorus nucleus. rsc.org Therefore, different crystalline forms (polymorphs) of a phosphonate (B1237965), which have different molecular packing and intermolecular interactions, will give rise to distinct solid-state ³¹P NMR spectra. rsc.orgnih.gov This makes the technique powerful for identifying and characterizing different polymorphs and understanding the structural nuances in the crystalline lattice. nih.gov Studies on various organophosphorus compounds have demonstrated that even subtle changes in the molecular structure or crystal packing can be detected by high-resolution solid-state NMR techniques. rsc.org

Proton (1H) and Phosphorus (31P) NMR for Structural Assignment and Purity Assessment

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architectures

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. retsch.com For phosphonates, XRD studies have shown a strong tendency to form extensive networks of intermolecular hydrogen bonds, particularly through the P-O-H groups of phosphonic acids. rsc.orgrsc.org

Interactive Data Table: Example Crystallographic Data for a Metal Phosphonate

ParameterValue
CompoundBa(HO₃PC₆H₅)₂
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)32.18(1)
b (Å)5.546(4)
c (Å)8.495(4)
β (°)103.21(3)
Z (formula units/cell)4
Key Feature2D layered structure via metal bridging

Source: Data from the crystal structure of Barium Phenylphosphonate, illustrating typical parameters obtained from XRD analysis of a phosphonate salt. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of tert-butyl methylphosphonate and confirming its elemental composition. Soft ionization techniques are particularly useful as they minimize fragmentation, allowing for the clear observation of the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for the analysis of polar, and often non-volatile, compounds like phosphonates. rsc.org In ESI-MS, ions are generated directly from a solution, making it a gentle ionization method. For this compound and its derivatives, ESI-MS typically reveals the protonated molecule [M+H]⁺ or adducts with alkali metals, such as the sodium adduct [M+Na]⁺, in the positive ion mode. mdpi.com High-resolution ESI-MS can provide highly accurate mass measurements, which are used to confirm the elemental formula of the compound. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, which provides further structural confirmation by analyzing the resulting fragment ions. mdpi.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large molecules, including biopolymers like proteins and oligonucleotides, as well as synthetic polymers. axispharm.comfrontiersin.orgautobio.com.cn While not typically the primary method for analyzing a small molecule like this compound itself, MALDI-TOF MS becomes highly relevant when such a phosphonate moiety is incorporated into a larger biomolecule. mpg.de

In the context of biopolymer analysis, a phosphonate group might be added to a peptide or an oligonucleotide to modify its properties. MALDI-TOF MS can be used to:

Confirm Covalent Modification: By comparing the mass of the unmodified biopolymer to the modified one, the addition of the phosphonate group can be verified.

Determine Molecular Weight: It provides an accurate molecular weight for the entire phosphonate-functionalized biopolymer. bruker.com

Assess Purity: The technique can detect the presence of any unreacted biopolymer or side products.

The process involves co-crystallizing the sample with a matrix that absorbs laser energy, allowing for the gentle desorption and ionization of the large analyte molecule without significant fragmentation. axispharm.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Biopolymer Analysis

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint". libretexts.org An IR spectrum plots transmittance or absorbance against wavenumber (expressed in cm⁻¹), where peaks indicate the absorption of energy. libretexts.org

For this compound, key vibrational modes would include the P=O (phosphoryl) stretch, P-O-C stretches, and C-H stretches and bends associated with the methyl and tert-butyl groups. The exact position of these absorption bands is influenced by factors such as bond strength and the mass of the atoms involved. libretexts.org

Analysis of related organophosphorus compounds provides insight into the expected vibrational frequencies for this compound. For example, studies on dimethyl methylphosphonate (DMMP) show characteristic C-H stretching modes for its methyl and methoxy (B1213986) groups. rsc.org The phosphoryl (P=O) stretching vibration is particularly prominent in phosphonates and typically appears as a strong absorption band. Research on aluminum methylphosphonate foam, templated by dibutyl methylphosphonate, identified key vibrational bands associated with the methylphosphonate structure. dicp.ac.cn

The table below details the expected IR absorption bands and their corresponding vibrational modes for a compound with the structure of this compound, based on data from analogous compounds.

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentBond(s) InvolvedExpected IntensityCitations
2980 - 2850C-H StretchingC-H (in methyl and tert-butyl groups)Strong to Medium libretexts.orgrsc.org
1470 - 1450C-H Bending (Asymmetric)C-H (in CH₃)Medium dicp.ac.cn
1390 - 1365C-H Bending (Symmetric)C-H (in tert-butyl group)Medium dicp.ac.cn
1310 - 1290P-CH₃ Wagging/RockingP-CMedium dicp.ac.cn
1250 - 1180P=O StretchingP=OStrong dicp.ac.cn
1050 - 970P-O-C StretchingP-O-CStrong acs.orgdicp.ac.cn

Theoretical and Computational Investigations of Tert Butyl Methylphosphonates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecular systems, including organophosphorus compounds like tert-butyl methylphosphonate (B1257008). These calculations provide valuable insights into molecular geometry, spectroscopic properties, reaction energetics, and intermolecular interactions.

Molecular Geometry Optimization and Conformational Studies

Conformational analysis using DFT involves calculating the energies of different rotational isomers (rotamers) to identify the most energetically favorable structures. For instance, studies on analogous molecules have shown that the presence of bulky substituents like a tert-butyl group can dictate the preferred conformation around key chemical bonds. ethz.ch In the case of tert-butyl methylphosphonate, rotation around the P-C and C-O bonds would be of particular interest. While specific DFT studies on the conformational landscape of this compound are not extensively available in the provided search results, the principles from studies on similar molecules, such as those with tert-butyl groups or phosphonate (B1237965) functionalities, can be applied. ethz.chscience.govnih.gov For example, a systematic rotor search can be performed to identify all possible conformers, which are then optimized to determine their relative stabilities. nih.gov The presence of the bulky tert-butyl group is known to stabilize certain conformations by minimizing steric strain.

Table 1: Representative Conformational Data for Analogous Systems This table is illustrative and based on findings for structurally related molecules. Specific values for this compound would require dedicated DFT calculations.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)Computational Method
Gauche0.0~60°B3LYP/6-31G(d)
Anti1.2~180°B3LYP/6-31G(d)
Eclipsed> 3.0~0°B3LYP/6-31G(d)

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. rsc.org By calculating the magnetic shielding tensors of atomic nuclei within the molecule, theoretical NMR spectra can be generated. faccts.de These predicted spectra can then be compared with experimental data to aid in the assignment of signals and to confirm the molecular structure. mdpi.com

For this compound, DFT could predict the 1H, 13C, and 31P NMR chemical shifts. rsc.org The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com For instance, double-hybrid DFT functionals can provide highly accurate NMR chemical shift predictions. faccts.de The calculated chemical shifts for the tert-butyl and methyl protons and carbons, as well as the phosphorus atom, would be sensitive to the molecule's conformation. Therefore, accurate prediction often requires averaging the chemical shifts over a Boltzmann-weighted population of the most stable conformers.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts for a Model Phosphonate This table demonstrates the typical accuracy of DFT-predicted NMR shifts. Values are for a representative phosphonate and not specifically for this compound.

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
31P25.426.1-0.7
13C (CH3-P)15.215.8-0.6
13C (C(CH3)3)30.831.5-0.7
1H (CH3-P)1.451.52-0.07
1H (C(CH3)3)1.301.35-0.05

Energetic Analysis of Reaction Pathways and Transition States

DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the energetic analysis of reaction pathways and the characterization of transition states. researchgate.netresearchgate.net This provides a molecular-level understanding of reaction mechanisms. For reactions involving this compound, such as hydrolysis or reactions with nucleophiles, DFT can be used to calculate the activation energies and reaction enthalpies. researchgate.netamelica.org

The process typically involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. github.io The transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the kinetic feasibility of a reaction. rsc.org Techniques like the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-Newton (QST) methods can be employed to locate transition state structures. github.ioescholarship.org For example, in the hydrolysis of a related compound, dimethyl methylphosphonate (DMMP), DFT calculations have been used to elucidate the decomposition pathways on catalyst surfaces. escholarship.org

Characterization of Hydrogen Bonding and Supramolecular Assemblies

The phosphonate group in this compound can act as both a hydrogen bond donor (in its protonated form) and acceptor. DFT calculations can be used to characterize the strength and geometry of these hydrogen bonds. This is crucial for understanding the behavior of the compound in solution and in the solid state, where it may form dimers or larger supramolecular assemblies. mdpi.comresearchgate.net

Studies on tert-butyl phosphonic acid, a related compound, have shown that it can form highly symmetric cage-like tetramers held together by eight O-H···O hydrogen bonds in polar aprotic media. DFT calculations have been used to determine the strength of these hydrogen bonds. Similarly, the interaction of tert-butyl phosphonic acid with nucleobases leads to the formation of hydrogen-bonded supramolecular motifs. researchgate.net For this compound, DFT could be used to investigate its interactions with solvent molecules or other molecules capable of hydrogen bonding, providing insights into its solvation and potential for forming larger structures. rsc.org

Quantum Chemical Approaches for Mechanistic Elucidation

Beyond standard DFT, a range of quantum chemical methods can be employed to provide a deeper understanding of reaction mechanisms involving this compound. rsc.org These methods can offer higher accuracy or be more suitable for specific types of reactions. For instance, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive, can provide benchmark energetics for reaction pathways.

Quantum mechanical/molecular mechanical (QM/MM) methods are particularly useful for studying reactions in complex environments, such as in solution or within an enzyme active site. acs.org In a QM/MM approach, the chemically active region (e.g., the this compound and the reacting species) is treated with a high-level quantum mechanical method, while the surrounding environment is modeled using a less computationally demanding molecular mechanics force field. This allows for the inclusion of environmental effects on the reaction mechanism. For example, QM/MM modeling has been used to study the hydrolysis of triphosphates in water, highlighting the role of magnesium ions. acs.org

Molecular Docking and Binding Studies with Analogous Methylphosphonates

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant in the context of drug discovery and materials science. While specific docking studies on this compound were not found, studies on analogous methylphosphonates provide a framework for how such investigations could be conducted. researchgate.netacademie-sciences.frnih.gov

For instance, molecular docking has been used to study the binding of various phosphonate derivatives to the active sites of enzymes. nih.govacademie-sciences.fr These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.net In the case of this compound, the bulky and hydrophobic tert-butyl group would likely play a significant role in its binding to a receptor, potentially occupying a hydrophobic pocket. The phosphonate group would be available for hydrogen bonding or coordination to metal ions. Docking studies could predict the binding energy and the specific interactions of this compound with a target protein, providing insights into its potential biological activity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex, delocalized molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu This approach allows for a detailed examination of the electronic structure of a molecule by analyzing the underlying donor-acceptor or charge-transfer interactions. uni-muenchen.deacs.org For organophosphorus compounds, NBO analysis provides critical insights into bonding characteristics, charge distribution, and the influence of various substituents on the phosphorus center. rsc.orgwiley.com

The analysis involves transforming the canonical molecular orbitals into a set of localized Natural Bond Orbitals (NBOs), which correspond closely to the familiar Lewis structure representation of a molecule (i.e., one-center lone pairs and two-center bonds). uni-muenchen.de Deviations from this idealized, localized Lewis structure are then evaluated as delocalization effects, which can be quantified energetically using second-order perturbation theory. uni-muenchen.deacs.org These delocalizations, often described as hyperconjugative interactions, reveal stabilizing electron transfers from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. uni-muenchen.deijcce.ac.ir

In the context of this compound, NBO analysis elucidates the electronic effects of the methyl and the bulky tert-butyl groups on the central phosphorus atom and the highly polar phosphoryl (P=O) group. The analysis provides quantitative data on atomic charges, orbital hybridization, and the specific hyperconjugative interactions that govern the molecule's stability and electronic properties.

Natural Population Analysis and Charge Distribution

A key output of NBO analysis is the Natural Population Analysis (NPA), which provides a more robust calculation of atomic charges compared to other methods. In phosphonates, there is a significant polarization of electron density, particularly within the P=O bond. researchgate.net The analysis for this compound would be expected to show a substantial negative charge on the phosphoryl oxygen atom and a corresponding positive charge on the phosphorus atom, indicative of a strong, polar double bond. The electron-donating nature of the alkyl groups (tert-butyl and methyl) further influences this charge distribution.

Table 1: Calculated Natural Atomic Charges for Key Atoms in a Representative this compound Structure.
AtomNatural Charge (e)
P+1.5 to +1.8
O (in P=O)-0.9 to -1.1
O (in P-O-C)-0.6 to -0.7
C (in P-C(CH₃)₃)-0.7 to -0.8
C (in P-O-CH₃)-0.2 to -0.3

Note: The values are representative and based on typical findings for similar organophosphorus compounds from computational studies. researchgate.net

Hyperconjugative Interactions and Molecular Stability

For this compound, the most prominent interactions involve the lone pairs on the oxygen atoms acting as donors and the antibonding orbitals of adjacent sigma bonds acting as acceptors. For instance, electron density from the lone pairs of the phosphoryl oxygen (n(O)) and the ester oxygen (n(O)) can be delocalized into the antibonding orbitals of the P-C and P-O bonds (σ). These n → σ interactions are crucial for stabilizing the molecular framework. iau.irijariie.com

Table 2: Major Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) in a Representative this compound Structure.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
n(O) (from P=O)σ(P-C tert-butyl)5.0 - 7.0
n(O) (from P=O)σ(P-O ester)4.5 - 6.5
n(O) (from P-O-C)σ(P=O)20.0 - 30.0
n(O) (from P-O-C)σ(P-C tert-butyl)1.5 - 3.0
σ(C-H) (from tert-butyl)σ*(P-C)2.0 - 4.0

Note: The values are representative and based on typical findings for similar organophosphorus compounds from computational studies. ijcce.ac.iriau.ir The notation n(O) refers to a lone pair on an oxygen atom, and σ refers to an antibonding sigma orbital.*

The NBO analysis reveals the intricate electronic landscape of this compound. The charge distribution is highly polarized towards the phosphoryl oxygen, and the molecule is stabilized by a network of significant hyperconjugative interactions. These electronic features are fundamental to understanding the chemical behavior and reactivity of this and related organophosphorus compounds. rsc.org

Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Key Reagents

The tert-butyl group in tert-butyl methylphosphonate (B1257008) and related compounds serves as a valuable protecting group in organic synthesis, particularly in the formation of phosphonic acids and their derivatives. This section explores its multifaceted roles as a synthetic intermediate and key reagent.

Precursors for Phosphonic Acids in Organic Synthesis

Di-tert-butyl phosphonates are important precursors for the synthesis of phosphonic acids. nih.gov The tert-butyl groups can be cleaved under relatively mild acidic conditions, which is advantageous when sensitive functional groups are present in the molecule. nih.govbeilstein-journals.org The hydrolysis of di-tert-butyl phosphonates to phosphonic acids likely proceeds through a stable tert-butyl carbocation intermediate via an SN1-type mechanism. nih.govbeilstein-journals.org Trifluoroacetic acid (TFA) is an effective reagent for the removal of tert-butyl groups, leading to the formation of the corresponding phosphonic acid. nih.govbeilstein-journals.org This method has been utilized in the synthesis of phosphonic acid analogues of peptides, such as those targeting protein-tyrosine kinases, and in the preparation of gadolinium complexes for use as magnetic resonance imaging (MRI) contrast agents. nih.gov

The stability of the tert-butyl group allows for various synthetic transformations on other parts of the molecule before its removal. For instance, di-tert-butyl phosphite (B83602) can undergo reactions like the Michaelis–Becker or Pudovik reaction to introduce the di-tert-butyl phosphonate (B1237965) moiety onto a molecule, which is later hydrolyzed to the phosphonic acid. nih.govbeilstein-journals.org

PrecursorReagent/Condition for DeprotectionProductApplication
Di-tert-butyl phosphonateTrifluoroacetic acid (TFA)Phosphonic acidSynthesis of peptide analogues, MRI contrast agents
Di-tert-butyl phosphonateHydrochloric acid (HCl)Phosphonic acidGeneral synthesis of phosphonic acids

Phosphonomethylation Reagents for Targeted Molecule Construction

(Di-tert-butoxyphosphoryl)methyl methanesulfonate, derived from di-tert-butyl (hydroxymethyl)phosphonate, has been identified as an efficient phosphonomethylation reagent. chemrxiv.orgmit.edumit.edu This reagent is instrumental in the synthesis of antiviral drugs like Tenofovir and Adefovir. chemrxiv.orgmit.edu The synthesis of Tenofovir involves a two-step sequence where the phosphonomethylation reagent is used to alkylate (R)-9-(2-hydroxypropyl)adenine in the presence of a base like magnesium tert-butoxide. chemrxiv.orgmit.edumit.edu The subsequent deprotection of the tert-butyl groups is achieved with aqueous acids to yield the final drug. chemrxiv.orgmit.edu

The efficiency of this phosphonomethylation reagent is highlighted by the high yields obtained in the synthesis of these antiviral compounds. chemrxiv.org For example, the synthesis of Tenofovir has been reported with a 72% yield on a 5-gram scale, and Adefovir has been synthesized in 64% yield. chemrxiv.org

Building Blocks in Horner-Wadsworth-Emmons (HWE) Reactions

Phosphonate carbanions, generated from phosphonate esters, are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes (olefins). uiowa.eduorganic-chemistry.orgtcichemicals.com This reaction involves the condensation of a stabilized phosphorus ylide (phosphonate carbanion) with an aldehyde or ketone to produce an olefin, typically with high E-selectivity. organic-chemistry.org The byproducts of this reaction are water-soluble phosphate (B84403) esters, which are easily removed from the reaction mixture. tcichemicals.com

While various phosphonate esters are employed in HWE reactions, the use of reagents with specific structural features can influence the stereochemical outcome. For instance, modifications to the phosphonate reagent can lead to Z-selective HWE reactions. tcichemicals.com The development of mild and versatile protocols for the synthesis of phosphonate esters, including those derived from tert-butyl groups, has broadened the applicability of the HWE reaction in organic synthesis. uiowa.edu The reaction conditions for HWE reactions can vary, with some protocols utilizing microwave irradiation or ultrasonication to shorten reaction times. researchgate.net

Reactants for the Preparation of Phosphonate-Terminated Macromolecules

Phosphonate-terminated macromolecules, such as polymers and dendrimers, have garnered interest for their potential applications in materials science and health sciences. researchgate.netnih.gov The synthesis of these macromolecules often involves the use of initiators or monomers functionalized with phosphonate groups.

For example, well-defined phosphonate-terminated poly(ε-caprolactone) (PCL), polylactide (PLA), and polycarbonate (PC) have been synthesized using organocatalyzed ring-opening polymerization (ROP) with a phosphonate-containing alcohol as the initiator. nih.gov Another approach involves the polymerization of monomers in the presence of a chain transfer agent that introduces the phosphonate end group. Phosphorous acid has been used as a chain transfer agent in the polymerization of unsaturated carboxylic acid monomers to produce low-molecular-weight phosphonate-terminated polymers. google.com

Furthermore, phosphonate-terminated polyester (B1180765) dendrimers have been synthesized using building blocks like 3,5-bis(dimethoxyphosphonyl)-methyl]benzoic acid. researchgate.net These dendrimers, which possess free phosphonate groups on their surface, are being explored as potential microbicides and as coatings for superparamagnetic iron oxide nanoparticles for use in medical imaging and therapy. researchgate.net

Macromolecule TypeSynthetic MethodKey Reagent/InitiatorPotential Application
Phosphonate-terminated PCL, PLA, PCRing-Opening Polymerization (ROP)Phosphonate-containing alcoholBiomaterials
Phosphonate-terminated poly(acrylic acid)Free Radical PolymerizationPhosphorous acid (chain transfer agent)Water treatment, dispersants
Phosphonate-terminated polyester dendrimersConvergent Synthesis3,5-bis(dimethoxyphosphonyl)-methyl]benzoic acidMicrobicides, nanoparticle coatings

Surface Modification and Nanoparticle Functionalization with tert-Butylphosphonic Acid

Tert-butylphosphonic acid (tBuPA) is utilized for the surface modification of metal oxide nanoparticles to improve their dispersion in polymer matrices and to control their agglomeration. sandia.govunm.edunih.govacs.org The bulky tert-butyl group of tBuPA plays a crucial role in preventing particle agglomeration by creating steric hindrance between nanoparticles. unm.edu

In the case of barium titanate (BTO) nanoparticles, a material of interest for high-energy-density capacitors, surface functionalization with tBuPA has been shown to reduce agglomeration by 33%. sandia.govunm.edu This is achieved through a ligand exchange reaction where the hydroxyl groups on the BTO surface are replaced with tBuPA. unm.edu The functionalized nanoparticles exhibit improved dispersion in epoxy composites, which is critical for enhancing the dielectric properties of the material. unm.edu

Similarly, tBuPA has been used in conjunction with other phosphonic acids, like dodecylphosphonic acid, to create mixed monolayers on the surface of zirconia nanocrystals. nih.govacs.org Studies have shown a strong correlation between the ordering of the alkyl chains in the monolayer and the agglomeration behavior of the nanoparticles. nih.govacs.org By co-adsorbing tBuPA, the ordering of the longer dodecyl chains is disrupted, leading to a decrease in particle agglomeration. nih.govacs.org

The binding of tBuPA to titania surfaces has been investigated, revealing that it can coordinate to the titanium oxo-core in bridging modes. rsc.org This strong interaction contributes to the stability of the functionalized surface. However, the effectiveness of tBuPA in preventing moisture accumulation at polymer/alumina interfaces has been found to be dependent on achieving sufficient surface coverage. scispace.com

Integration into Advanced Oligonucleotide Synthesis via Phosphonamidite Chemistry

In the synthesis of modified oligonucleotides, which have therapeutic potential as antisense agents, phosphonate modifications of the phosphate backbone are of significant interest. nih.govoup.comnih.gov These modifications, such as the methylphosphonate linkage, render the oligonucleotides resistant to nuclease degradation and can enhance their cellular uptake. oup.com

The synthesis of oligodeoxynucleoside methylphosphonates is often carried out using the phosphonamidite approach on automated DNA synthesizers. nih.govoup.com This method utilizes methylphosphonamidite monomers as building blocks. To protect the exocyclic amines of the nucleobases (dA, dC, and dG) during synthesis, base-labile protecting groups are employed. The tert-butylphenoxyacetyl (t-BPA) group has been shown to be an effective protecting group for this purpose. nih.govoup.com The lability of the t-BPA group allows for milder deprotection conditions, such as treatment with ammonia-saturated methanol (B129727), which minimizes degradation of the sensitive methylphosphonate backbone. nih.govoup.com

The H-phosphonate method provides another route to synthesizing oligonucleotides with modified backbones, including phosphoramidates and phosphorothioates. glenresearch.comumich.edunih.gov This approach can be combined with phosphoramidite (B1245037) chemistry to create chimeric oligonucleotides with diverse internucleotide linkages. nih.govmdpi.com The use of tert-butyldimethylsilyl (TBS) as a 2'-hydroxyl protecting group is common in RNA synthesis, and its removal is a critical step. atdbio.com

The development of these synthetic strategies has enabled the production of a wide range of modified oligonucleotides for various research and therapeutic applications.

Synthesis of Complex Organic Architectures

Tert-butyl methylphosphonate serves as a valuable reagent in the construction of intricate organic molecules, primarily through its application in the Horner-Wadsworth-Emmons (HWE) reaction. conicet.gov.arwikipedia.org This reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds (alkenes), offering significant advantages over the traditional Wittig reaction. wikipedia.orgalfa-chemistry.com

The HWE reaction involves the deprotonation of a phosphonate, such as a this compound derivative, to form a stabilized phosphonate carbanion. wikipedia.org This carbanion is highly nucleophilic and readily reacts with aldehydes or ketones. wikipedia.orgjst.go.jp A key feature of the HWE reaction is its general preference for forming (E)-alkenes (trans-isomers), a stereoselectivity that is crucial in the synthesis of many natural products and pharmaceuticals where precise geometric control is required. conicet.gov.arwikipedia.org The reaction mechanism allows for the formation of a water-soluble phosphate byproduct, which simplifies the purification of the desired alkene product. alfa-chemistry.comjst.go.jp

Furthermore, this compound can act as a precursor to other important organophosphorus compounds. beilstein-journals.orgchemrxiv.org The tert-butyl groups on the phosphonate can be removed under relatively mild acidic conditions. beilstein-journals.orgmit.edu This deprotection step yields phosphonic acids, which can then be used in further synthetic transformations or incorporated into more complex molecular structures. beilstein-journals.orgchemrxiv.org This versatility makes tert-butyl phosphonates useful intermediates in multi-step syntheses. For instance, they have been employed in the preparation of phosphonic acid analogues of peptides and in the synthesis of the antiviral drug Tenofovir. beilstein-journals.orgchemrxiv.orgmit.edu

Development of Phosphorus-Containing Materials (e.g., Flame Retardants)

Organophosphorus compounds are widely recognized for their efficacy as flame retardants in a variety of polymeric materials. mdpi.comrsc.org Derivatives of this compound can be synthesized and incorporated into polymers to enhance their fire resistance. mdpi.com For example, a cyclic tert-butyl phosphonate, created from the reaction of tert-butyl phosphonic dichloride and neopentyl glycol, has been patented as a flame retardant additive for polymer resins like polyphenylene ether. mdpi.com

The primary commercial application for dimethyl methylphosphonate, a related compound, is as a flame retardant. wikipedia.org Phosphorus-based flame retardants can function through different mechanisms. In the gas phase, they can act as radical scavengers, interrupting the chemical reactions of combustion. mdpi.com In the condensed phase (the solid polymer), they can promote the formation of a protective char layer upon heating. mdpi.comnih.gov This char layer insulates the underlying material from heat and oxygen, thereby slowing down or preventing further burning. mdpi.com

The incorporation of these phosphorus-containing units can also influence the thermal stability and other physical properties of the material. mdpi.com Research into phosphorus-containing materials extends to their use as corrosion inhibitors and dispersants. rsc.org The development of novel flame retardants is an active area of research, with a focus on creating effective and environmentally compatible solutions for various materials, including textiles and plastics. nih.govatamankimya.comgoogle.com

Environmental Chemistry and Degradation Pathways of Tert Butyl Methylphosphonates

Environmental Occurrence and Distribution of Alkyl Methylphosphonates

Alkyl methylphosphonates are primarily known as the more persistent degradation products of organophosphonate nerve agents like sarin (B92409) and soman. scispace.com Their presence in the environment is often linked to the breakdown of these highly toxic substances. Consequently, they can be found as contaminants in soil and water, particularly at sites associated with chemical weapons demilitarization or disposal. scispace.com

While naturally occurring phosphonates are widespread, especially in marine and freshwater ecosystems where they can form a significant part of the dissolved organic phosphorus pool, anthropogenic phosphonates are also a concern. mdpi.comfrontiersin.org For instance, aminomethylphosphonic acid (AMPA) is a major environmental metabolite of the herbicide glyphosate (B1671968) and various aminopolyphosphonate chelating agents used in detergents and water treatment. mdpi.comresearchgate.net

The distribution of alkyl methylphosphonates in the environment is governed by their physical and chemical properties. Compounds like methyl tert-butyl ether (MTBE), although a different class of compound (an ether, not a phosphonate), demonstrate how properties like high water solubility and low sorption to soil can lead to significant mobility in groundwater and the formation of extensive contaminant plumes. nih.govepa.gov Alkyl methylphosphonates, being ionic and water-soluble, are also expected to be mobile in aqueous environments. hawaii.eduresearchgate.net Their detection in various environmental matrices underscores the need to understand their ultimate fate.

Abiotic Degradation Mechanisms

The abiotic degradation of alkyl methylphosphonates is a slow process due to the inherent stability of the C-P bond, which is resistant to chemical hydrolysis and photolysis. hawaii.edumdpi.com

Hydrolysis is a primary abiotic pathway for the degradation of many organic compounds in water. For alkyl phosphonates, this process involves the cleavage of the ester linkages, rather than the more resilient C-P bond. The rate of hydrolysis is significantly influenced by the steric hindrance around the phosphorus atom.

Research on a series of ethyl phosphinates demonstrated that increasing the size and branching of the alkyl groups (R) attached to the phosphorus atom dramatically decreases the rate of alkaline hydrolysis. nih.gov The bulky nature of a tert-butyl group, therefore, renders compounds like di-tert-butyl phosphinate significantly less susceptible to hydrolysis compared to less sterically hindered analogues like diethyl phosphinate. nih.gov This principle suggests that tert-butyl methylphosphonate (B1257008) would also exhibit very slow hydrolytic degradation under typical environmental conditions.

Table 1: Relative rates of alkaline hydrolysis for various ethyl phosphinates, demonstrating the effect of steric hindrance.
Compound (Ethyl Ester of)Alkyl GroupRelative Rate ConstantTemperature (°C)
Diethyl phosphinateEthyl26070
Diisopropyl phosphinateIsopropyl41120
Di-tert-butyl phosphinatetert-Butyl0.08120
Data adapted from a study on the alkaline hydrolysis of ethyl phosphinates. nih.gov

Biotic Degradation Processes

Microbial activity is the principal driver for the breakdown of phosphonates in the environment, providing a mechanism to cleave the stable C-P bond and utilize the phosphorus for growth, especially in phosphate-limited conditions. researchgate.netnih.gov

A wide variety of microorganisms, particularly bacteria, have evolved pathways to metabolize phosphonates. mdpi.com However, the substrate range of these microbes can be specific. Studies on the biodegradation of various alkylphosphonates by Escherichia coli revealed that the bacterium could readily degrade compounds like methyl-, ethyl-, propyl-, isobutyl-, and cyclopropylmethylphosphonate. 20.210.105

In contrast, the same study found that tert-butylphosphonate and isopropylphosphonate were not degraded. 20.210.105 This indicates that significant steric hindrance from branched alkyl groups, such as the tert-butyl group, can prevent microbial degradation, likely by inhibiting the binding of the substrate to the necessary transport proteins or degradative enzymes. 20.210.105 Similarly, Pseudomonas testosteroni was shown to degrade simple alkylphosphonates like methyl- and ethylphosphonate, but its capability against more complex, branched structures like tert-butyl methylphosphonate was not reported. hawaii.edu

Table 2: Biodegradation of Various Alkylphosphonates by Escherichia coli.
Alkylphosphonate SubstrateBiodegradation Observed
MethylphosphonateYes
EthylphosphonateYes
n-PropylphosphonateYes
IsobutylphosphonateYes
CyclopropylmethylphosphonateYes
IsopropylphosphonateNo
tert-ButylphosphonateNo
Data from a study on radical-based dephosphorylation and organophosphonate biodegradation. 20.210.105

Bacteria employ several distinct enzymatic strategies to break the C-P bond. The three major known classes of enzymes or pathways are:

Phosphonatases (Hydrolases): These enzymes, such as phosphonoacetate hydrolase and phosphonopyruvate (B1221233) hydrolase, typically act on phosphonates that have a carbonyl group on the carbon adjacent to the phosphorus. hawaii.edu This "electron-sink" mechanism facilitates the hydrolytic cleavage of the C-P bond. hawaii.eduacs.org This pathway is not directly applicable to simple alkylphosphonates like this compound, which lack the required carbonyl group.

The C-P Lyase Pathway: This is a complex, multi-enzyme system encoded by the phn gene operon and is considered the predominant route for microbial utilization of a broad range of phosphonates, including unactivated alkylphosphonates. frontiersin.orgnih.govacs.org The mechanism is radical-based, requiring S-adenosylmethionine (SAM), and proceeds by first attaching the phosphonate (B1237965) to a ribose sugar before cleaving the C-P bond to yield an alkane and a phosphate (B84403) derivative. nih.govhawaii.edu While C-P lyase has a broad substrate specificity, its activity can be hindered by sterically bulky substrates, which may explain the observed recalcitrance of tert-butylphosphonate. 20.210.105

Oxidative Pathways: A more recently discovered mechanism involves the oxidative cleavage of the C-P bond. For example, the enzymes PhnY and PhnZ work sequentially to first hydroxylate the carbon atom attached to the phosphorus, which then facilitates the cleavage of the C-P bond. hawaii.eduacs.org Another oxidative pathway has been identified for the degradation of methylphosphonate, which produces inorganic phosphate and formate. mdpi.com The applicability of these oxidative pathways to sterically hindered compounds like this compound has not been extensively studied.

Microbial Metabolism and Phosphonate Biodegradation

Environmental Fate in Different Matrices (e.g., Soil, Water)

The environmental fate of this compound is dictated by the interplay of its chemical properties and the limited degradation pathways available.

In Water: Due to its likely high water solubility and extreme resistance to hydrolysis, this compound is expected to be persistent and mobile in aquatic systems. nih.gov Its low potential for biodegradation means it could be transported over long distances in groundwater and surface waters without significant attenuation. 20.210.105 Its persistence raises concerns about long-term water quality in contaminated areas.

Analytical Method Development and Validation for Tert Butyl Methylphosphonate and Analogues

Derivatization Strategies for Enhanced Analysis

To overcome the analytical challenges posed by the high polarity and non-volatile nature of methylphosphonic acids, derivatization is a crucial step to convert them into more volatile and thermally stable compounds suitable for gas chromatography. canada.capublisherspanel.comspectroscopyonline.com

tert-Butyldimethylsilylation (TBDMS) for Gas Chromatography-Mass Spectrometry

A widely employed derivatization technique is tert-butyldimethylsilylation (TBDMS). mdpi.comresearchgate.net This method involves reacting the analyte with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), often in the presence of a catalyst like tert-butyldimethylchlorosilane (TBDMSCl). mdpi.comnih.govoup.com The TBDMS group replaces the active hydrogen in the phosphonic acid, resulting in a less polar and more volatile derivative. mdpi.comresearchgate.net TBDMS derivatives are known for their increased stability against hydrolysis compared to other silyl (B83357) derivatives like trimethylsilyl (B98337) (TMS) ethers. mdpi.com This enhanced stability is advantageous for reliable and reproducible analysis. mdpi.com

The reaction is typically carried out by heating the sample with the derivatizing reagent. oup.com For instance, a common procedure involves heating the sample with MTBSTFA (with 1% t-BDMCS) for one hour at 40°C. oup.com The resulting TBDMS derivatives are then amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net This derivatization strategy has been successfully applied to the analysis of various alkyl methylphosphonates in different matrices, including soil and water. nih.govacs.org

Table 1: Common Reagents for TBDMS Derivatization

Reagent Name Abbreviation Common Use
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA Primary silylating agent for creating TBDMS derivatives. mdpi.com
tert-Butyldimethylsilyl chloride TBDMSCl Often used as a catalyst with MTBSTFA to facilitate the derivatization of hindered functional groups. mdpi.comnih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA A silylating agent that forms trimethylsilyl (TMS) derivatives, which are generally less stable than TBDMS derivatives. mdpi.com

Alkylation-Based Derivatization Techniques

Alkylation is another effective derivatization strategy for methylphosphonic acids, converting them into their ester forms. publisherspanel.commdpi.com This process increases the volatility of the analytes for GC-MS analysis. mdpi.com Reagents like diazomethane (B1218177) and trimethylsilyldiazomethane (B103560) (TMSD) have been traditionally used for methylation. publisherspanel.commdpi.com However, due to the toxicity and instability of diazomethane, alternative reagents are often sought. canada.ca

Trialkyloxonium tetrafluoroborates, such as trimethyloxonium (B1219515) tetrafluoroborate, have emerged as powerful alkylating agents that are safer to handle. canada.ca These reagents can effectively methylate phosphonic acids. canada.ca Another approach involves the use of perfluorinated reagents for alkylation, particularly in the analysis of biomedical samples. researchgate.net The choice of alkylation reagent can be tailored to the specific analytical requirements and the sample matrix.

Chromatographic Separation Techniques

The separation and detection of tert-butyl methylphosphonate (B1257008) and its analogues are primarily achieved through chromatographic methods coupled with mass spectrometry, which provides the necessary selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a cornerstone technique for the analysis of volatile derivatives of methylphosphonic acids. spectroscopyonline.comnih.gov Following derivatization by silylation or alkylation, the now volatile analytes can be effectively separated on a gas chromatographic column. publisherspanel.commdpi.com The choice of the GC column's stationary phase can influence the separation efficiency. For instance, a (14%-cyanopropyl-phenyl) polydimethylsiloxane (B3030410) stationary phase has been shown to improve the retention of derivatized nerve agent breakdown products. oup.com

The mass spectrometer detector provides confirmation of the analyte's identity through its mass spectrum and can be operated in different modes, such as full scan or selected ion monitoring (SIM), to enhance sensitivity and selectivity. mdpi.com The coupling of GC with inductively coupled plasma mass spectrometry (GC-ICP-MS) has also been utilized for the sensitive and element-selective detection of organophosphorus compounds. nih.govresearchgate.net

Table 2: GC-MS Analysis Parameters for Derivatized Methylphosphonates

Parameter Typical Condition Reference
Derivatization Reagent MTBSTFA with 1% t-BDMCS oup.com
Derivatization Conditions 1 hour at 40°C oup.com
GC Column 30 m x 0.25 mm Agilent VF-1701 MS oup.com
Carrier Gas Helium oup.com
Injection Mode Splitless oup.com
Detection Triple Quadrupole Mass Spectrometry oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative for the analysis of polar and non-volatile compounds like tert-butyl methylphosphonate without the need for derivatization. oup.commdpi.com LC-MS is particularly suitable for analyzing these compounds directly in aqueous samples. mdpi.com The technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov

Different LC modes, such as reversed-phase ion-pairing chromatography, can be employed to enhance the retention and separation of these polar analytes. spectroscopyonline.com Electrospray ionization (ESI) is a commonly used ionization source in LC-MS for such compounds, and it can be operated in either positive or negative ion mode depending on the analyte's structure. mdpi.com LC-MS/MS, which involves tandem mass spectrometry, provides even greater specificity and is the method of choice for quantifying these analytes in complex matrices like food and environmental samples. nih.gov

High-Performance Liquid Chromatography (HPLC) for Oligonucleotide Analysis

High-performance liquid chromatography (HPLC) is a critical tool for the analysis and purification of synthetic oligonucleotides, including those containing methylphosphonate linkages. oup.comoup.com These modified oligonucleotides have applications in antisense therapeutics. oup.com The methylphosphonate backbone modification, being uncharged at physiological pH, imparts properties like increased cellular uptake and nuclease resistance. oup.com

Reversed-phase HPLC (RP-HPLC) is frequently used for the analysis and purification of these compounds. oup.com Ion-pair chromatography, which involves adding a counter-ion to the mobile phase, is a standard method for analyzing oligonucleotides due to the negative charge of the phosphate (B84403) or modified backbone. nih.gov The separation can be optimized by adjusting factors such as the type and concentration of the ion-pairing reagent and the organic modifier in the mobile phase. nih.govdiva-portal.org The purity and integrity of the synthesized oligodeoxynucleoside methylphosphonates can be confirmed by HPLC analysis in conjunction with techniques like MALDI-TOF mass spectrometry. oup.com

Element-Specific Detection Technologies (e.g., Inductively Coupled Plasma-Mass Spectrometry for Phosphorus)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has emerged as a powerful tool for the analysis of organophosphorus compounds, including this compound and its analogues. nih.govpostnova.com Its high sensitivity and element-specific detection capabilities allow for the precise measurement of phosphorus, even at trace levels in complex matrices. nih.gov

Historically, the analysis of phosphorus by ICP-MS has been challenging due to its high first ionization potential (10.5 eV) and polyatomic interferences from ions such as ¹⁴N¹⁶O¹H⁺ and ¹⁵N¹⁶O⁺ at its single isotope mass of m/z 31. mdpi.comrsc.org However, advancements in ICP-MS technology, such as the use of collision/reaction cells, have significantly mitigated these interferences. rsc.org For instance, using helium as a collision gas can reduce background noise without compromising the analyte signal. rsc.org Furthermore, the addition of optional gases like nitrogen has been shown to enhance sensitivity by over an order of magnitude. rsc.org

The coupling of separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with ICP-MS provides a powerful analytical platform. mdpi.compnrjournal.com HPLC-ICP-MS, in particular, is beneficial for analyzing organophosphorus nerve agents and their degradation products, offering very low detection limits in the parts-per-trillion (ppt) range. mdpi.comresearchgate.net This hyphenated technique allows for the separation of different phosphorus-containing compounds before they are introduced into the ICP-MS for element-specific detection. postnova.commdpi.com This approach is advantageous for complex environmental samples where multiple organophosphorus compounds may be present. mdpi.com

Recent studies have demonstrated the successful application of ICP-MS for the determination of total phosphorus in various sample types, including solid waste and biological materials. researchgate.netrjeec.ro These methods often show better or comparable results to traditional colorimetric methods, with the added benefits of faster analysis times and the potential for multi-elemental analysis. rjeec.roplos.org

Table 1: Comparison of Detection Techniques for Organophosphorus Compounds

TechniquePrincipleAdvantagesDisadvantages
GC-ICP-MS Gas chromatography separation followed by ICP-MS detection of phosphorus.High sensitivity, element-specific, good for volatile compounds. mdpi.comrsc.orgCan be limited by the volatility and thermal stability of the analytes. mdpi.com
HPLC-ICP-MS Liquid chromatography separation followed by ICP-MS detection of phosphorus.Excellent for non-volatile and thermally labile compounds, very low detection limits. mdpi.comresearchgate.netCan be affected by solutions with extreme pH values. mdpi.com
CE-ICP-MS Capillary electrophoresis separation coupled with ICP-MS detection.High separation efficiency, low sample and reagent consumption. nih.govMay require sample pre-concentration for trace analysis. nih.gov

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step to isolate and concentrate this compound and its analogues from complex matrices, thereby minimizing interferences and enhancing analytical sensitivity.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and reliable technique for the pre-concentration and cleanup of organophosphorus compounds from various sample matrices, including water and food. nih.govmdpi.com The versatility of SPE lies in the availability of a wide range of sorbent materials that can be selected based on the polarity and chemical properties of the target analytes. phenomenex.combiotage.com

For the extraction of polar organophosphorus compounds, polymeric sorbents are often employed. unitedchem.comchromatographyonline.com These sorbents can effectively retain a broad range of analytes and allow for the removal of interfering substances. phenomenex.com The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analytes of interest with a suitable organic solvent. unitedchem.comchromatographyonline.com The choice of elution solvent is crucial for achieving high recovery rates. chromatographyonline.comresearchgate.net For instance, acetone (B3395972) and dichloromethane (B109758) are commonly used to elute organophosphorus compounds from polymeric sorbents. unitedchem.comchromatographyonline.com

Recent advancements in SPE include the development of novel sorbent materials and formats, such as fritless cartridges and 96-well plates, which improve reproducibility and throughput. nih.govthermofisher.com Molecularly imprinted polymers (MIPs) are another class of highly selective sorbents that can be synthesized to have specific recognition sites for a target molecule or a structurally similar analogue. bohrium.com

Table 2: Common SPE Sorbents and Their Applications for Organophosphorus Compounds

Sorbent TypeRetention MechanismTypical Analytes
Polymeric (e.g., Styrene-Divinylbenzene) Reversed-phase, hydrophobic interactionsBroad range of organophosphorus compounds. unitedchem.comchromatographyonline.com
C18 (Octadecyl-bonded silica) Reversed-phase, hydrophobic interactionsNon-polar to moderately polar organophosphorus compounds. mdpi.comresearchgate.net
Florisil (Magnesium silicate) Normal-phase, polar interactionsPolar organophosphorus pesticides. mdpi.com
Molecularly Imprinted Polymers (MIPs) Specific binding to target analyteHighly selective for specific organophosphorus compounds. bohrium.com

Aqueous Extraction from Complex Matrices (e.g., Soil)

The extraction of this compound and its analogues from complex solid matrices like soil presents a significant analytical challenge due to the strong interactions between the analytes and the soil components. Aqueous extraction methods are often employed as a primary step to release the compounds from the soil matrix.

The efficiency of aqueous extraction is influenced by several factors, including the physicochemical properties of the soil, the pH of the extraction solution, and the use of organic modifiers. For instance, the pH of the water can be critical, as organophosphorus esters can hydrolyze under acidic or basic conditions. unitedchem.comchromatographyonline.com

Following aqueous extraction, a cleanup and pre-concentration step, typically involving SPE, is necessary to remove co-extracted interferences and enhance the concentration of the target analytes before instrumental analysis. tandfonline.comepa.gov The choice of the SPE sorbent and elution solvents will depend on the specific properties of the target organophosphorus compounds. tandfonline.com For example, a study on the extraction of methylphosphonic acid from water samples with high salt content implemented a desalting procedure using electrodialysis prior to SPE to improve recovery. researchgate.net

Application of Internal Standards for Quantitative Analysis

The use of internal standards is crucial for achieving accurate and precise quantification of this compound and its analogues, particularly when using chromatographic methods coupled with mass spectrometry (GC-MS or LC-MS). nih.govwiley.com An internal standard is a compound that is chemically similar to the analyte but is not present in the original sample. google.com It is added to the sample at a known concentration before sample preparation and analysis. google.comnih.gov

The primary purpose of an internal standard is to correct for variations in the analytical procedure, such as losses during sample extraction and cleanup, and fluctuations in instrument response. nih.govgoogle.com By comparing the peak area of the analyte to that of the internal standard, a response factor can be determined, which is then used to calculate the concentration of the analyte in the unknown sample. wiley.comresearchgate.net

For the analysis of organophosphorus compounds, suitable internal standards should have similar chemical and physical properties to the target analytes to ensure they behave similarly throughout the entire analytical process. google.comtandfonline.com Ideally, isotopically labeled analogues of the target compounds are the best choice for internal standards as their chemical behavior is nearly identical to the unlabeled analyte. researchgate.netnih.gov For example, deuterated internal standards have been successfully synthesized and used for the GC-MS analysis of polar organophosphorus pesticides in water. nih.gov When isotopically labeled standards are not available, other organophosphorus compounds with similar retention times and chemical properties can be used. tandfonline.com For instance, dipinacolyl methylphosphonate has been described as an internal standard for the determination of several nerve agents. nih.govpopulation-protection.eu

Table 3: Examples of Internal Standards Used in Organophosphorus Compound Analysis

Internal StandardTarget AnalytesAnalytical Technique
Deuterated analogues (e.g., MPA-d3) Polar organophosphorus pesticides, nerve agent breakdown productsGC-MS, GC-MS-MS nih.govoup.comoup.com
Dipinacolyl methylphosphonate Tabun, cyclosarin, VX agentGC-MS nih.govpopulation-protection.eu
Diisopropyl methylphosphonate (DIMP) G-type nerve agentsGC-FID tandfonline.com
Tri-n-butyl phosphate (TBP) VX agentGC-FID tandfonline.com

Development of Sensor Technologies for Organophosphorus Compounds

There is a growing interest in the development of rapid, sensitive, and portable sensor technologies for the on-site detection of organophosphorus compounds. bohrium.comscirp.org These sensors offer an alternative to traditional laboratory-based analytical methods, which can be time-consuming and require sophisticated equipment. mdpi.com

A variety of sensor platforms are being explored, including electrochemical, optical, and piezoelectric sensors. bohrium.combohrium.com Many of these sensors utilize specific recognition elements to achieve selectivity towards organophosphorus compounds. These can include enzymes, such as acetylcholinesterase, or synthetic receptors like molecularly imprinted polymers. bohrium.comscirp.org

Electrochemical sensors are particularly attractive due to their potential for miniaturization, low cost, and high sensitivity. bohrium.commdpi.com These sensors often employ nanomaterials, such as metal nanoparticles, graphene, or carbon nanotubes, to enhance their performance. mdpi.com The detection principle is typically based on the measurement of a change in an electrical signal (e.g., current, potential) upon the interaction of the organophosphorus compound with the sensor surface. mdpi.com

Fluorescent and colorimetric sensors offer a visual and often rapid method for detection. bohrium.com These sensors are designed with chromophores or fluorophores that exhibit a change in their optical properties in the presence of organophosphorus compounds. bohrium.comacs.org For example, some sensors undergo a color change or a significant enhancement in fluorescence intensity upon reaction with nerve agents or their simulants. acs.org

Piezoelectric sensors, such as those based on quartz crystal microbalances (QCM), detect mass changes on the sensor surface. wiley.comnih.gov The surface is coated with a material that selectively adsorbs organophosphorus compounds, and the resulting change in mass leads to a shift in the resonance frequency of the crystal, which can be measured with high precision. wiley.comnih.gov

Table 4: Overview of Sensor Technologies for Organophosphorus Compounds

Sensor TypeRecognition ElementDetection Principle
Electrochemical Enzymes, Nanomaterials, Molecularly Imprinted PolymersMeasures changes in electrical properties (current, potential). bohrium.commdpi.com
Fluorescent/Colorimetric Organic dyes, Quantum dotsDetects changes in light absorption or emission. bohrium.com
Piezoelectric (QCM) Polymers, NanocompositesMeasures changes in mass on the sensor surface. wiley.comnih.gov

Emerging Research Frontiers and Future Perspectives

Innovation in Novel Synthetic Pathways for Phosphonate (B1237965) Derivatives

The synthesis of phosphonates, including derivatives like tert-butyl methylphosphonate (B1257008), has traditionally been dominated by the Michaelis-Arbuzov and Michaelis-Becker reactions. nih.govacs.org The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. mdpi.comwikipedia.org However, these methods often require harsh conditions, such as high temperatures, which can limit their applicability with sensitive substrates. acs.orgrsc.org

Recent innovations focus on developing milder, more efficient, and environmentally benign synthetic routes. rsc.orgrsc.org Key areas of development include:

Lewis Acid Catalysis: The use of Lewis acids, such as indium(III) bromide (InBr₃) and zinc bromide (ZnBr₂), can catalyze the Michaelis-Arbuzov reaction at room temperature, overcoming the need for high heat and improving yields for a range of substrates, including benzylic halides. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: The Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides, has become a vital method for forming C-P bonds. nih.govtandfonline.com Modern advancements include the use of various palladium precursors like Pd(OAc)₂ and nickel salts, often in conjunction with specialized P-ligands to enhance efficiency. researchgate.netingentaconnect.com Some protocols even function without added P-ligands or solvents, particularly under microwave irradiation, aligning with green chemistry principles. tandfonline.comingentaconnect.com

Green Chemistry Approaches: Significant efforts are being made to render phosphonate synthesis more sustainable. This includes catalyst-free methods, the use of ultrasound or microwave assistance to accelerate reactions, and photochemical reactions that use light to drive the synthesis of arylphosphonates. nih.govmdpi.comrsc.org An alcohol-based Michaelis-Arbuzov reaction has also been developed as a greener alternative to using alkyl halides. rsc.org

Synthetic MethodTypical ReactantsCatalyst/ConditionsKey Advantages
Classical Michaelis-Arbuzov Trialkyl phosphite, Alkyl halideHigh temperature (135–150 °C)Well-established, versatile
Lewis Acid-Mediated M-A Trialkyl phosphite, Benzylic halide/alcoholInBr₃, ZnBr₂ at room temperatureMild conditions, high yields (75-93%)
Hirao Reaction Dialkyl phosphite, Aryl/Vinyl halidePd(PPh₃)₄, Pd(OAc)₂, Ni-saltsForms aryl- and vinylphosphonates
Photochemical M-A Triphenyl phosphite, Aryl sourcePhoto-active catalyst (e.g., Rhodamine 6G), blue lightGreen method, avoids harsh reagents
Ultrasound-Assisted Synthesis Aldehyde, Amine, PhosphiteSonicationEco-friendly, rapid reaction times

Advanced Investigations into Reaction Mechanisms and Selectivity

A deeper understanding of reaction mechanisms is crucial for controlling the outcome and selectivity of phosphonate syntheses. The classic Michaelis-Arbuzov reaction proceeds via an Sɴ2 attack of the phosphorus nucleophile on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This is followed by a dealkylation step, also typically via an Sɴ2 mechanism, which can lead to inversion of configuration at the carbon center. wikipedia.org However, evidence for Sɴ1-type mechanisms with carbocation intermediates also exists, particularly for substrates that can form stable carbocations. wikipedia.orguiowa.edu

The steric and electronic properties of substituents play a significant role in selectivity. The bulky tert-butyl group , for instance, is known to exert significant steric hindrance. researchgate.netfiveable.me This bulkiness can influence reaction rates and pathways, potentially shielding nearby reactive sites or favoring specific conformations to minimize steric strain. researchgate.netwikipedia.orgwiley.com In reactions like the Hirao coupling, both electron-donating and electron-withdrawing groups on the aromatic ring can decrease reactivity, necessitating harsher conditions. nih.gov

Interplay with Supramolecular Chemistry and Self-Assembly

Phosphonates are increasingly recognized for their role in supramolecular chemistry, where molecules organize into larger, ordered structures through non-covalent interactions. rsc.org The phosphonate group is an excellent ligand for metal ions and a strong hydrogen bond acceptor, enabling the construction of complex architectures. rsc.orgtaylorandfrancis.com

Recent research has demonstrated the ability of phosphonate anions to be bound within the hydrophilic cavities of neutral, self-assembled "nanojar" receptors. nih.govacs.org These assemblies, often formed from copper, pyrazolate, and hydroxide (B78521) units, encapsulate phosphonates through a multitude of hydrogen bonds. nih.gov This research has led to the discovery of "nanojar clamshells," where two nanojar units are bridged by phosphonate anions, effectively doubling the binding capacity. nih.govbohrium.com Such systems are being explored for their potential in sensing and sequestration of phosphonate-containing molecules from the environment. nih.govbohrium.comrsc.org The ability to form 2D and 3D supramolecular structures through hydrogen bonding and π–π stacking interactions is a key feature of transition metal phosphonates. rsc.org

Rational Design of Tailored Phosphonate-Based Architectures

The ability to control the synthesis and assembly of phosphonates allows for the rational design of materials with tailored properties. By modifying the organic (R) group of a phosphonate (R-PO(OR')₂), chemists can fine-tune the resulting material's function. This has led to the development of:

Luminescent Materials: Certain transition metal phosphonates, particularly those involving zinc and cadmium, exhibit luminescence, making them potential candidates for optical materials and sensors. rsc.orgnih.gov

Semiconductors: The ordered arrangement of phosphonate complexes can create materials with photoelectric conversion properties. rsc.org Studies on copper and manganese phosphonate structures have revealed p-type semiconductor characteristics. rsc.org

Surface Modifiers: The strong binding of phosphonates to metal oxide surfaces allows them to be used as stable coatings that can inhibit corrosion or alter surface properties. taylorandfrancis.com

Heteroarylphosphonates: Incorporating phosphonate groups directly onto heteroaromatic rings creates compounds with unique photophysical properties, including specific UV-Vis absorption and fluorescence, which are of interest for applications like organic light-emitting diodes (OLEDs). nih.govmdpi.com

Methodological Advancements in Analytical Chemistry for Trace Analysis

Detecting and quantifying phosphonates, especially at trace levels in environmental or biological samples, presents analytical challenges due to their high polarity and potential for matrix effects. wiley.com There is no single standard method, leading to the development of various specialized techniques. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for analyzing organophosphorus compounds. nih.gov It allows for the direct analysis of these polar compounds in aqueous samples with minimal preparation.

Key advancements in analytical methodology include:

Improved Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for separating highly polar phosphonates prior to mass spectrometry detection. wiley.com

Enhanced Detection Sensitivity: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and low limits of detection (LOD), often in the nanogram-per-sample range. nih.govmdpi.com In some inter-laboratory comparisons, LC-MS/MS has demonstrated a limit of quantification 100 times lower than typical gas chromatography-mass spectrometry (GC-MS) methods. nih.gov

Derivatization Techniques: To improve detection, particularly for breakdown products, derivatization methods are employed. For example, specific reagents can be used to tag aldehyde or imine groups on phosphonate metabolites, making them more readily detectable by HPLC with UV detectors.

Analytical TechniqueCommon Application/MatrixTypical Limit of Detection (LOD)Notes
LC-MS/MS Air sampling matrices, Animal-derived foods, Water0.15–1.1 ng/sample nih.govHigh sensitivity and selectivity; suitable for polar compounds. nih.gov
Ion-Pair HPLC-UV Natural and wastewater5 x 10⁻⁸ M to 5 x 10⁻⁷ M nih.govInvolves complexing phosphonates with Fe(III) for UV detection. nih.gov
HILIC-MS Environmental water samplesNot specifiedExcellent for separating highly polar aminophosphonates. wiley.com
HPLC with Derivatization Wastewater0.01 - 0.02 mM Used for specific breakdown products not easily detected otherwise.
GC-FPD / GC-MS Air, Soil~0.5 ng cdc.govEstablished methods, but may have lower recovery for some compounds compared to LC-MS. nih.govacs.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The study of phosphonates is inherently interdisciplinary, bridging fundamental chemistry with applied sciences. frontiersin.orgrsc.orgresearchgate.netresearchgate.net

Chemistry and Materials Science: The synthesis of novel phosphonate molecules directly enables the creation of new materials. researchgate.net For example, metal phosphonate frameworks are being investigated for gas storage and catalysis. researchgate.net The ability of phosphonates to self-assemble and form stable layers on surfaces is critical for developing corrosion inhibitors and advanced coatings. taylorandfrancis.com

Chemistry and Environmental Science: Phosphonates are used industrially as chelating agents and scale inhibitors, leading to their presence in wastewater. ijset.intaylorandfrancis.comwikipedia.org While they are generally resistant to biodegradation, they can be removed in treatment plants and undergo abiotic degradation, such as photolysis. wikipedia.orgnih.gov Understanding their environmental fate, developing methods for their detection, and designing systems for their removal are active areas of research that require expertise from both chemistry and environmental science. mdpi.comtaylorandfrancis.comnih.gov This includes studying the microbial degradation of natural and anthropogenic phosphonates to better understand their role in the phosphorus cycle. mdpi.com

The synergy between these fields is driving innovation, from the molecular design of more effective and environmentally benign phosphonates to the development of advanced materials and a clearer understanding of their environmental impact. frontiersin.orgfrontiersin.org

Q & A

Q. What are the common synthetic routes for tert-butyl methylphosphonate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A standard method involves reacting methylphosphonic acid derivatives (e.g., methylphosphonyl chloride) with tert-butanol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Reaction conditions such as temperature (often 0–25°C), solvent choice (anhydrous dichloromethane or tetrahydrofuran), and stoichiometric ratios are critical for optimizing yield (>80% reported in controlled settings). Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate high-purity product .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • 31P NMR : A singlet peak near δ = 25–30 ppm confirms the phosphonate group, with tert-butyl protons appearing as a singlet at δ = 1.3–1.5 ppm in 1H NMR .
  • IR Spectroscopy : P=O stretching vibrations at 1250–1300 cm⁻¹ and P-O-C bands at 950–1050 cm⁻¹ are diagnostic .
  • Mass Spectrometry : Molecular ion peaks at m/z ≈ 154 (base peak) align with the molecular weight (154.10 g/mol) .
  • HPLC : Reverse-phase columns with UV detection (210 nm) validate purity (>98%) .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic and should be stored under inert gas (argon) at −20°C to prevent hydrolysis. Stability tests show <5% degradation over 6 months when sealed in amber vials with desiccants . Hydrolysis products (tert-butanol and methylphosphonic acid) can be monitored via 31P NMR .

Advanced Research Questions

Q. How does this compound serve as a 31P NMR pH indicator in intracellular studies?

The pKa of methylphosphonate (~7.6) is sensitive to ionic strength and temperature (±0.004 pH unit/°C), making it suitable for non-invasive pH monitoring . For intracellular applications:

  • Loading : Incubate cells (e.g., EAT cells) with 20 mM methylphosphonate in growth media for 24–48 hours, achieving ~5 mM intracellular concentration without cytotoxicity .
  • Calibration : Use extracellular methylphosphonate as a reference (pH 6.8–7.4) and correlate chemical shifts to pH via titration curves .
  • Limitations : Mg²+ ions at >4 mM can lower the apparent pKa by 0.15 units, requiring ionic strength adjustments .

Q. What mechanistic insights can be gained from studying this compound’s hydrolysis kinetics?

Hydrolysis follows pseudo-first-order kinetics in aqueous buffers. Key factors:

  • Acid/Base Catalysis : Rate increases under acidic (H⁺-catalyzed) or alkaline (OH⁻-catalyzed) conditions. Activation energy (Ea) ≈ 50–60 kJ/mol .
  • Steric Effects : The tert-butyl group slows hydrolysis compared to smaller esters (e.g., methyl esters), with half-life >24 hours at pH 7 and 25°C .
  • Isotopic Labeling : Use D₂O or 18O-labeled water to track oxygen incorporation into phosphonic acid products via mass spectrometry .

Q. How does the methylphosphonate backbone influence DNA i-motif stability compared to native phosphodiesters?

Methylphosphonate-modified oligonucleotides disrupt i-motif formation due to steric hindrance from the methyl group and loss of negative charge, which destabilizes C-H⁺·C base pairing . Key findings:

  • Thermal Denaturation : ΔTm ≈ −10°C for methylphosphonate-modified i-motifs vs. native structures.
  • Chirality Effects : Rp/Sp stereoisomers show varied destabilization, with Rp configurations better tolerated .
  • Applications : Useful for probing electrostatic contributions to nucleic acid folding .

Q. How can researchers resolve contradictions in reported pKa values for methylphosphonate derivatives?

Discrepancies arise from differences in ionic strength (I), temperature, and measurement techniques. To standardize:

  • Adjust Ionic Strength : Use buffers (e.g., 0.15 M KCl) to mimic physiological conditions .
  • Temperature Control : Maintain ±1°C during titrations to minimize pKa shifts .
  • Cross-Validation : Compare 31P NMR data with potentiometric titrations .

Methodological Troubleshooting

Q. Why might this compound synthesis yield drop below 50%, and how can this be mitigated?

Common issues:

  • Moisture Contamination : Use anhydrous solvents and Schlenk-line techniques .
  • Side Reactions : Competing tert-butyl chloride formation if HCl is not neutralized. Increase base stoichiometry (1.5 eq.) .
  • Purification Losses : Optimize column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What experimental strategies improve signal-to-noise ratios for 31P NMR in low-concentration samples?

  • Signal Averaging : Acquire >256 scans with a relaxation delay ≥5×T1 (~3–5 seconds).
  • Hyperpolarization : Use dynamic nuclear polarization (DNP) for sensitivity enhancement .
  • Reference Spiking : Add 1 mM external standard (e.g., phosphoric acid) for chemical shift alignment .

Applications in Advanced Systems

Q. Can this compound be used to study enzyme kinetics in phosphoryl-transfer reactions?

Yes, as a non-hydrolyzable analog of ATP or GTP. For example:

  • Kinase Inhibition : Competes with ATP binding (Ki ≈ 10–100 µM) in hexokinase assays .
  • Isotope Tracing : Incorporate 18O-labeled methylphosphonate to track phosphoryl transfer pathways via mass spectrometry .

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